4-(5-Methylthiophen-2-yl)butan-2-ol
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Overview
Description
4-(5-Methylthiophen-2-yl)butan-2-ol is an organic compound with the molecular formula C9H14OS It features a thiophene ring substituted with a methyl group at the 5-position and a butan-2-ol chain at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylthiophen-2-yl)butan-2-ol typically involves the reaction of 5-methylthiophene-2-carbaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: Grignard reagent (e.g., butylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methylthiophen-2-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: Further reduction to the corresponding alkane using strong reducing agents like LiAlH4 (lithium aluminum hydride).
Substitution: Halogenation or nitration reactions at the thiophene ring using reagents like NBS (N-bromosuccinimide) or HNO3 (nitric acid).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at 0°C to room temperature.
Substitution: NBS in carbon tetrachloride under reflux conditions.
Major Products Formed
Oxidation: 4-(5-Methylthiophen-2-yl)butan-2-one
Reduction: 4-(5-Methylthiophen-2-yl)butane
Substitution: 4-(5-Bromothiophen-2-yl)butan-2-ol
Scientific Research Applications
4-(5-Methylthiophen-2-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-Methylthiophen-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity to biological targets. The butan-2-ol chain can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(5-Methylthiophen-2-yl)butan-2-one: Similar structure but with a ketone group instead of an alcohol.
4-(5-Bromothiophen-2-yl)butan-2-ol: Similar structure but with a bromine substituent on the thiophene ring.
4-(5-Nitrothiophen-2-yl)butan-2-ol: Similar structure but with a nitro group on the thiophene ring.
Uniqueness
4-(5-Methylthiophen-2-yl)butan-2-ol is unique due to its specific substitution pattern and the presence of both a thiophene ring and a butan-2-ol chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
77626-59-6 |
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Molecular Formula |
C9H14OS |
Molecular Weight |
170.27 g/mol |
IUPAC Name |
4-(5-methylthiophen-2-yl)butan-2-ol |
InChI |
InChI=1S/C9H14OS/c1-7(10)3-5-9-6-4-8(2)11-9/h4,6-7,10H,3,5H2,1-2H3 |
InChI Key |
XRZTYSVITIMMLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CCC(C)O |
Origin of Product |
United States |
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